6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZYGPDIBLRGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725234-40-2 | |
| Record name | 725234-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be achieved through several methods. One common approach involves the condensation of 5-bromo-2-aminopyridine with ethyl bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine ring . This reaction typically requires the use of a base such as potassium carbonate and is conducted under reflux conditions.
Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity . These methods are optimized for large-scale production and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures, which are useful in pharmaceutical synthesis.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A high-throughput screening approach revealed that certain analogues exhibit promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mycobacterium tuberculosis H37Rv strain . This underscores the potential of this compound class in developing novel anti-TB therapies.
1.2 Anticancer Potential
Compounds with imidazo[1,2-a]pyridine scaffolds have shown significant anticancer activity. For instance, studies indicate that modifications of these compounds can enhance their potency against various cancer cell lines. The structure-activity relationship (SAR) studies demonstrate that specific substitutions on the imidazo[1,2-a]pyridine core can lead to improved cytotoxicity profiles .
Synthetic Applications
2.1 Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds through various functionalization strategies. For example, metal-free direct synthesis protocols for imidazo[1,2-a]pyridines have been developed, showcasing the compound's role as a precursor for further chemical transformations .
2.2 Scaffold Hopping in Drug Design
The unique structure of this compound allows for scaffold hopping strategies in drug design, where researchers can explore different structural frameworks to optimize biological activity and pharmacokinetic properties. This approach has been pivotal in identifying new leads for drug development targeting various diseases .
Biological Research
3.1 Mechanistic Studies
Research involving this compound has provided insights into its mechanism of action at the molecular level. For instance, studies on its interaction with specific biological targets have revealed how modifications to its structure can influence binding affinity and selectivity towards enzymes or receptors involved in disease pathways .
3.2 In Vivo Efficacy Studies
Animal models have been employed to assess the therapeutic potential of compounds derived from this compound. Notably, studies demonstrated significant reductions in bacterial load in infected mice when treated with optimized doses of related compounds, indicating strong in vivo efficacy against infections like tuberculosis .
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Pharmacological Activity
The imidazo[1,2-a]pyridine core is pivotal in drug design. Comparative studies highlight:
- 6-Bromo Derivatives: Exhibit potent cyclin-dependent kinase-2 (CDK2) inhibition, with IC₅₀ values in the nanomolar range .
- 8-Bromo Analogues : Less effective in CDK2 inhibition but show improved antimicrobial activity against Staphylococcus aureus .
- Chloro Derivatives : 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide demonstrates comparable kinase inhibition but lower metabolic stability in hepatic microsomes .
Physicochemical Properties
| Property | Target Compound | 6-Chloro Analogue | 8-Bromo-6-methyl Derivative (13a) |
|---|---|---|---|
| Molecular Weight | 241.04 g/mol (free acid) | 238.95 g/mol | 252.96 g/mol |
| Solubility (H₂O) | Moderate (enhanced by HBr salt) | Low (requires DMSO) | Low |
| Melting Point | Not reported | >250°C (decomposes) | 180–185°C |
Commercial Suppliers
Major suppliers include Jinan Honest Pharm Co., Ltd., Dayang Chem, and Thermo Scientific™, offering the compound at 95–98% purity. Prices range from $50–200 per gram, reflecting demand in preclinical research .
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and organic synthesis.
The molecular formula of this compound is C8H5BrN2O2, with a molecular weight of approximately 243.05 g/mol. The compound features a bromine substituent that significantly influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby inhibiting their function. This mechanism is crucial in the development of therapeutic agents targeting various diseases.
1. Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. In particular, studies have shown that derivatives can act against both bacterial and fungal pathogens.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | E. coli | 0.5 μM |
| 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | S. aureus | 0.8 μM |
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can modulate leukocyte functions and reduce inflammatory responses induced by zymosan in animal models.
3. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown effectiveness against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 0.126 |
| HCT116 (colon cancer) | 0.5 |
In a study by Moraski et al., the compound demonstrated significant cytotoxicity against the MDA-MB-231 cell line while exhibiting a favorable selectivity index compared to non-cancerous cells .
Study on Anticancer Properties
A recent study investigated the effects of this compound on lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated a marked reduction in metastatic nodules when treated with the compound over a period of 30 days .
Research on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound, revealing its potential as a dual-function inhibitor targeting both KSP and Aurora-A kinases. This dual inhibition was associated with significant cytotoxic effects against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of imidazo[1,2-a]pyridine precursors followed by carboxylation. For example, a two-step method starts with N-(prop-2-yn-1-yl)pyridin-2-amines, utilizing palladium-catalyzed cross-coupling or bromine-mediated electrophilic substitution . Purification often employs recrystallization or column chromatography, with purity validation via HPLC (>97% purity) and melting point analysis (e.g., dec. ~270°C for related brominated intermediates) .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogs like 6-bromoimidazo[1,2-a]pyridin-8-amine, which revealed planar molecular geometry and hydrogen-bonding networks . Complementary techniques include H/C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. How can researchers design experiments to optimize reaction yields for brominated imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example, factorial designs can test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions, as applied in analogous heterocyclic syntheses .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions compared to chloro analogs?
- Methodological Answer : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) enhance oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can model transition states, while kinetic experiments (e.g., Hammett plots) quantify electronic effects. Comparative studies with 6-chloro analogs (e.g., 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) reveal slower reaction rates for chlorine due to stronger C–Cl bonds .
Q. How can computational tools predict reaction pathways for functionalizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) map reaction coordinates and identify intermediates. Institutions like ICReDD integrate these with experimental data to design reactions. For example, transition-state searches for bromine displacement reactions can prioritize nucleophiles (e.g., amines, thiols) based on activation energies .
Q. How should researchers resolve contradictions in spectral data during characterization (e.g., unexpected H NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Variable-temperature NMR can detect tautomeric equilibria, while SC-XRD (as in ) clarifies solid-state configurations. For ambiguous cases, heteronuclear correlation spectroscopy (HSQC/HMBC) resolves coupling networks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
